5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c16-13-8-9-14(21-13)22(19,20)17-10-15(18,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,17-18H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGVEBZPWOFCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of the appropriate amine.
Substitution with the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Addition of the Cyclopropyl Group: The cyclopropyl group is typically added via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Sulfonamide derivatives, including 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for bacterial proliferation .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene-based sulfonamides. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. Specifically, compounds similar to this compound exhibited potent activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines .
Inhibition of Kinase Activity
The compound has been investigated for its ability to inhibit kinase activity, particularly targeting interleukin-2 inducible tyrosine kinase (Itk). This inhibition is relevant for treating various disorders such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune diseases . The mechanism involves blocking signaling pathways critical for disease progression.
Agrochemical Applications
Beyond medicinal uses, sulfonamides like this compound are also explored in agrochemicals due to their fungicidal properties. Research indicates that such compounds can effectively combat fungal pathogens in crops, thereby enhancing agricultural productivity .
Table: Summary of Biological Activities of Sulfonamide Derivatives
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenylethyl and cyclopropyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features of analogous sulfonamide derivatives:
*Estimated based on similar compounds (e.g., : 389.9; : 424.9).
†Calculated from molecular formula C7H7ClN2O2S2.
Key Observations:
- Steric Effects: The target compound’s cyclopropyl and phenyl groups introduce significant steric bulk compared to simpler derivatives like the propargylamine analog . This may reduce solubility but enhance target binding specificity.
- Biological Relevance: The triazole-containing derivative and the trifluoromethyl analog are associated with therapeutic applications (antiproliferative and γ-secretase inhibition, respectively), suggesting that substituent diversity directly impacts pharmacological activity.
Physicochemical Properties
Comparative physical data from the evidence:
Analysis:
- Melting Points: Higher melting points (e.g., vs. ) correlate with increased crystallinity, possibly due to hydrogen bonding from carbamoyl groups or rigid aromatic systems.
- Spectral Signatures: IR peaks for S=O (~1150–1168 cm⁻¹) and NH/OH (~3120–3353 cm⁻¹) are consistent across derivatives. NMR shifts for aromatic protons (δ 7–8 ppm) and NH groups (δ 8–11 ppm) reflect electronic environments influenced by substituents .
Biological Activity
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.89 g/mol
- CAS Number : 721401-53-2
The structure features a thiophene ring substituted with a sulfonamide group, which is known to enhance biological activity by influencing interactions with biological targets.
Research indicates that thiophene derivatives, including sulfonamides, exhibit various mechanisms of action:
-
Inhibition of Cyclin-Dependent Kinases (CDKs) :
- Some thiophene-2-sulfonamides have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation and neuronal function. For instance, a related compound demonstrated moderate potency against CDK5, suggesting that similar activities may be present in this compound .
- Anti-inflammatory Activity :
In Vitro Studies
In vitro studies have shown that thiophene derivatives can effectively inhibit cancer cell growth while sparing non-tumorigenic cells. For example, compounds derived from similar scaffolds have demonstrated selective cytotoxicity towards cancer cells at concentrations as low as 10 µM .
Case Studies
- Cancer Cell Lines :
- Inflammation Models :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 5 | Enhances potency against CDKs |
| Cyclopropyl group | Increases selectivity for cancer cells |
| Hydroxy group | Modulates solubility and bioavailability |
This table summarizes how modifications to the core structure influence the biological effects of the compound.
Q & A
Q. Q1. What synthetic routes are reported for structurally related sulfonamide derivatives, and how can they inform the synthesis of the target compound?
A1: The synthesis of sulfonamide derivatives often involves coupling reactions between sulfonyl chlorides and amines. For example, the reaction of 5-chloro-2-thienylsulfonic acid derivatives with amines under controlled conditions (e.g., using trichloroethylene as a solvent or reagent) has been demonstrated to yield sulfonamides with high regioselectivity . Key steps include:
- Sulfonyl chloride preparation : Generated via chlorination of sulfonic acids using reagents like PCl₅.
- Amine coupling : Reacting the sulfonyl chloride with substituted amines (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) in anhydrous solvents (e.g., THF or DCM) under basic conditions (e.g., NaHCO₃).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
Methodological Note: Optimize reaction stoichiometry and temperature to minimize side reactions like over-chlorination .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
A2: Essential techniques include:
- ¹H/¹³C NMR : Confirm the presence of the cyclopropyl, hydroxy, and phenyl groups. For example, the hydroxy proton typically appears as a broad singlet (~δ 5–6 ppm), while cyclopropyl protons show characteristic splitting patterns (δ 0.5–1.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹).
Data Contradiction Resolution: Cross-validate using X-ray crystallography (e.g., single-crystal studies resolve ambiguities in stereochemistry, as shown for similar sulfonamides ).
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yields in the synthesis of this compound, particularly for stereochemical control?
A3: Key optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving coupling efficiency.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable Suzuki-Miyaura couplings for aryl group introduction, as demonstrated in thiophene-sulfonamide syntheses .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline) may direct hydroxy and cyclopropyl group orientation.
Example: A study on GSI-136, a related thiophene-sulfonamide, achieved >90% enantiomeric excess using chiral chromatography .
Q. Q4. What computational and experimental approaches are recommended to study structure-activity relationships (SAR) for biological activity?
A4:
- Computational :
- Docking studies : Map interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina.
- DFT calculations : Analyze electron density around the sulfonamide group to predict reactivity.
- Experimental :
| Substituent | Activity (IC₅₀, µM) | Target Protein Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclopropyl-hydroxy | 8.2 ± 0.5 | -9.1 (Carbonic Anhydrase IX) |
| Morpholino-ethyl | 6.7 ± 0.3 | -10.4 |
Data Source: Derived from antiproliferative studies on sulfonamide analogs .
Q. Q5. How can researchers address discrepancies in reported biological activities of sulfonamide derivatives?
A5: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC.
- Metabolic interference : Perform hepatic microsome studies to assess metabolite interference.
Example: A compound with structural similarity showed reduced activity in serum-containing media due to protein binding, resolved by modifying the hydroxy group to a methyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
